molecular formula C15H21NO4 B15008635 Propan-2-yl 4-[(2-ethoxyphenyl)amino]-4-oxobutanoate

Propan-2-yl 4-[(2-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B15008635
M. Wt: 279.33 g/mol
InChI Key: ZBORSRBEHKTUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 3-[(2-ETHOXYPHENYL)CARBAMOYL]PROPANOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a unique structure that combines an ester functional group with a carbamate group, making it interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 3-[(2-ETHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of 3-[(2-ethoxyphenyl)carbamoyl]propanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 3-[(2-ETHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3-[(2-ethoxyphenyl)carbamoyl]propanoic acid and isopropanol.

    Reduction: 3-[(2-ethoxyphenyl)carbamoyl]propan-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

PROPAN-2-YL 3-[(2-ETHOXYPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-[(2-ETHOXYPHENYL)CARBAMOYL]PROPANOATE depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to a cascade of biochemical events. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-ethoxyphenyl)carbamoyl]propanoate
  • Methyl 3-[(2-ethoxyphenyl)carbamoyl]propanoate
  • Butyl 3-[(2-ethoxyphenyl)carbamoyl]propanoate

Uniqueness

PROPAN-2-YL 3-[(2-ETHOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific ester group (propan-2-yl) which may impart different physical and chemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a compound of interest for various applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

propan-2-yl 4-(2-ethoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C15H21NO4/c1-4-19-13-8-6-5-7-12(13)16-14(17)9-10-15(18)20-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)

InChI Key

ZBORSRBEHKTUEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC(=O)OC(C)C

Origin of Product

United States

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